Gmb 475;gmb475
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gmb 475 is a proteolysis-targeting chimera that targets the BCR-ABL1 protein. This compound is designed to degrade the BCR-ABL1 fusion protein through the ubiquitin-proteasome pathway. It is particularly significant in the treatment of chronic myeloid leukemia, where it helps overcome resistance to tyrosine kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gmb 475 is synthesized by combining a ligand that binds to the BCR-ABL1 protein with a ligand that recruits the E3 ligase Von Hippel-Lindau. The synthesis involves multiple steps, including the formation of a linker that connects these two ligands. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of Gmb 475 involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications for clinical use.
Chemical Reactions Analysis
Types of Reactions
Gmb 475 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of Gmb 475, which can be used for further research and development in the field of medicinal chemistry.
Scientific Research Applications
Gmb 475 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of specific proteins through the ubiquitin-proteasome pathway.
Biology: It is used to investigate the role of BCR-ABL1 in cellular processes and to study the effects of protein degradation on cell signaling pathways.
Medicine: It is used in the treatment of chronic myeloid leukemia, where it helps overcome resistance to tyrosine kinase inhibitors.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
Gmb 475 exerts its effects by targeting the BCR-ABL1 protein and recruiting the E3 ligase Von Hippel-Lindau. This leads to the ubiquitination and subsequent degradation of the BCR-ABL1 fusion protein through the ubiquitin-proteasome pathway. The degradation of BCR-ABL1 disrupts its signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in chronic myeloid leukemia cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor that targets the BCR-ABL1 protein but does not induce its degradation.
Dasatinib: Another tyrosine kinase inhibitor that targets BCR-ABL1 but also does not induce its degradation.
Ponatinib: A third-generation tyrosine kinase inhibitor that targets BCR-ABL1 and is effective against resistant mutants.
Uniqueness of Gmb 475
Gmb 475 is unique in its ability to induce the degradation of the BCR-ABL1 protein through the ubiquitin-proteasome pathway. This mechanism of action sets it apart from other tyrosine kinase inhibitors, which only inhibit the activity of the BCR-ABL1 protein without inducing its degradation. This unique property makes Gmb 475 a valuable tool in overcoming resistance to tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia.
Properties
Molecular Formula |
C43H46F3N7O7S |
---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
1-[3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51) |
InChI Key |
ONDVWISBMHHLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.